(2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one
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Overview
Description
(2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one is a complex organic compound with a unique structure that includes an iodine atom, a methoxy group, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one typically involves a multi-step process. One common method starts with the preparation of the 2-iodoaniline derivative, which is then reacted with a suitable aldehyde to form the Schiff base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the Schiff base back to the corresponding amine.
Substitution: The iodine atom can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction would produce an amine.
Scientific Research Applications
(2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2-bromoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one
- (2E)-2-[(2-chloroanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one
Uniqueness
The presence of the iodine atom in (2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one makes it unique compared to its bromo and chloro analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2E)-2-[(2-iodoanilino)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-22-14-8-9-15-12(10-14)6-7-13(18(15)21)11-20-17-5-3-2-4-16(17)19/h2-5,8-11,20H,6-7H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPXYARFUGUDOI-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CNC3=CC=CC=C3I)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/NC3=CC=CC=C3I)/CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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